4-Anilino-2,4-dioxobutyl thiocyanate
Description
4-Anilino-2,4-dioxobutyl thiocyanate is a thiocyanate-containing organic compound characterized by a dioxobutyl backbone substituted with an anilino group and a thiocyanate (-SCN) moiety. The thiocyanate group is known for its biological activity, particularly in modulating iodide uptake via the sodium-iodide symporter (NIS), as observed in other thiocyanate derivatives . The compound’s structure combines electrophilic (dioxobutyl) and nucleophilic (thiocyanate) functionalities, enabling diverse reactivity. Its synthesis likely involves reactions between anilino-dioxobutyl precursors and thiocyanate sources, analogous to methods used for related thiocarboxanilide derivatives .
Properties
CAS No. |
117534-53-9 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
(4-anilino-2,4-dioxobutyl) thiocyanate |
InChI |
InChI=1S/C11H10N2O2S/c12-8-16-7-10(14)6-11(15)13-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,15) |
InChI Key |
XUMOJOPCRLZJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)CSC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,4-dioxobutyl thiocyanate typically involves the reaction of aniline derivatives with dioxobutyl compounds and thiocyanate sources. One common method involves the reaction of aniline with 2,4-dioxobutyl chloride in the presence of a base, followed by the addition of thiocyanate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of 4-Anilino-2,4-dioxobutyl thiocyanate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2,4-dioxobutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The dioxobutyl moiety can be reduced to form alcohol derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-Anilino-2,4-dioxobutyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Anilino-2,4-dioxobutyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with metal ions in enzymes, leading to inhibition of enzyme activity. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Structural Analogues
a) Ammonium Thiocyanate (NH₄SCN)
- Structure : Simplest thiocyanate salt.
- Activity : Inhibits NIS-mediated iodide uptake but with lower potency than perchlorate. However, higher serum levels in humans suggest significant bioaccumulation .
- Application : Used in avidity assays for antibodies (e.g., anti-PT IgG), where linear correlations between NH₄SCN concentration and antibody dissociation are observed .
- Contrast: Unlike 4-Anilino-2,4-dioxobutyl thiocyanate, NH₄SCN lacks complex organic substituents, limiting its use in targeted applications.
b) (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure: Features an α,β-unsaturated dioxobutyl chain with a methyl-substituted anilino group.
- The conjugated double bond enhances electrophilicity, influencing reactivity in Michael addition reactions .
- Contrast : Absence of the thiocyanate group reduces its capacity for NIS inhibition but increases stability in aqueous environments.
c) 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic Acid
- Structure: Ethoxycarbonyl-substituted anilino group attached to a saturated dioxobutanoic acid.
- Synthesis : Likely derived from succinic anhydride and ethoxycarbonyl-aniline precursors.
- Applications : Ester groups improve lipid solubility, making it suitable for prodrug formulations .
- Contrast : The saturated backbone and ester substituent differentiate its pharmacokinetics from the unsaturated, thiocyanate-containing target compound.
Functional Analogues
a) Bis-Pyridone Thiocyanate Probes
- Structure : Thiocyanate-containing fluorescent dyes with bis-pyridone cores.
- Applications: Used in pathogenic cell diagnostics due to thiocyanate’s reactivity with biomolecules. Optical properties (e.g., fluorescence) are tailored via pyridone substituents .
- Contrast : The target compound lacks fluorogenic groups but shares thiocyanate-mediated bioactivity.
b) S-Benzylthiouronium 4-Anilinobenzenesulfonate
- Structure: Combines an anilino-sulfonate group with a benzylthiouronium moiety.
- Properties: Exhibits hydrogen-bonding networks, enhancing crystallinity and stability. Used in electrochemical studies and nanomaterials .
- Contrast : The sulfonate group increases hydrophilicity, unlike the hydrophobic dioxobutyl chain in the target compound.
Key Findings :
- Thiocyanate groups universally contribute to NIS inhibition, but potency varies with molecular structure. Bulky substituents (e.g., dioxobutyl) may reduce transport efficiency compared to smaller analogues like NH₄SCN .
- Conjugated systems (e.g., α,β-unsaturated dioxobutyl) enhance electrophilicity, enabling nucleophilic attacks absent in saturated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
